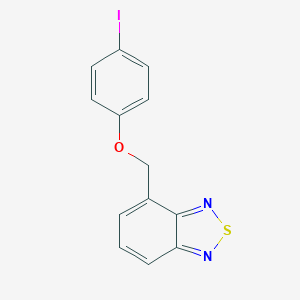![molecular formula C27H27N3OS B299528 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)
1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine, also known as DMTP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. DMTP has been found to exhibit significant biological activity, making it a promising compound for further investigation.
作用机制
The exact mechanism of action of 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. This compound has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in various cell and animal models. These effects include the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of cell death in cancer cells. This compound has also been found to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several potential future directions for research on 1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine, including its use in the treatment of various diseases such as cancer and neurodegenerative diseases. Further investigation into the mechanism of action of this compound and its potential side effects is also needed. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in future research.
合成方法
1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of this compound requires the use of specialized equipment and expertise. The process involves the reaction of diphenylmethanol with thionyl chloride to form diphenylmethyl chloride, which is then reacted with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine to form the final product.
科学研究应用
1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. These properties make it a promising compound for further research in the fields of pharmacology and medicinal chemistry. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C27H27N3OS |
|---|---|
分子量 |
441.6 g/mol |
IUPAC 名称 |
2-(4-benzhydrylpiperazin-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C27H27N3OS/c1-31-24-14-12-21(13-15-24)25-20-32-27(28-25)30-18-16-29(17-19-30)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,26H,16-19H2,1H3 |
InChI 键 |
IMAVGAQEGJRNDT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)
![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)